Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data, to assist researchers in their synthetic endeavors.
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No: 30384-96-4) is a crucial building block in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a carbaldehyde group offers versatile handles for further chemical modifications, making this compound highly valuable for the synthesis of compound libraries in drug discovery programs.
Synthetic Pathways
Two primary synthetic routes for the preparation of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde are prominently described in the literature. The first is a direct one-pot condensation reaction, while the second is a two-step process involving the initial formation of the imidazo[1,2-a]pyridine core followed by formylation.
Route 1: One-Pot Condensation of 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde
This method provides a direct and efficient synthesis of the target compound.[1] The reaction involves the condensation of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.
Caption: One-pot synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Route 2: Two-Step Synthesis via 6-Bromoimidazo[1,2-a]pyridine
This alternative pathway involves the initial synthesis of 6-bromoimidazo[1,2-a]pyridine, which is then formylated at the 3-position using the Vilsmeier-Haack reaction.[3][4][5][6]
Caption: Two-step synthesis via Vilsmeier-Haack formylation.
Experimental Protocols
Protocol for Route 1: One-Pot Condensation[1]
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile or Ethanol/Water (1:1 v/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.0 eq.) and 2-bromomalonaldehyde (1.5 eq.) in a suitable solvent (acetonitrile or a 1:1 mixture of ethanol and water).
-
Heat the reaction mixture to reflux for 2 hours. Alternatively, microwave irradiation can be applied (e.g., 10 minutes at 110 °C for halogen-substituted 2-aminopyridines).
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.
Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [3]
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
To a flask containing 2-amino-5-bromopyridine (1.0 eq.), add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) and water.
-
Stir the reaction mixture at 55 °C for 20 hours.
-
After the reaction is complete, neutralize the mixture to pH 8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 200 mL for a 300 mmol scale reaction).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product as a brown oil, which solidifies upon cooling.
-
Recrystallize the solid from an n-hexane/ethyl acetate solution to obtain light brown crystals of 6-bromoimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine [4][6]
Materials:
-
6-Bromoimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF while maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
Add a solution of 6-bromoimidazo[1,2-a]pyridine in DMF to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 30384-96-4 | [1][2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 76.5 - 77.8 °C (for 6-bromoimidazo[1,2-a]pyridine) | [3] |
| Yield (Route 1) | 53% | [1] |
| Yield (Route 2, Step 1) | 72.4% | [3] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H) | [1] |
| Mass Spectrum (m/z) | 226 (M+1)⁺ | [1] |
Conclusion
This technical guide outlines two reliable and reproducible methods for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The one-pot condensation offers a more direct approach, while the two-step Vilsmeier-Haack protocol provides an alternative for researchers who may already have the 6-bromoimidazo[1,2-a]pyridine intermediate. The detailed experimental procedures and compiled characterization data serve as a valuable resource for chemists in the fields of organic synthesis and drug development.
References
- 1. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-H-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 30384-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
